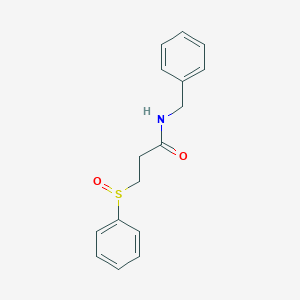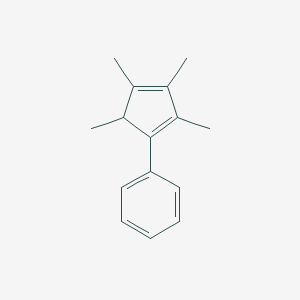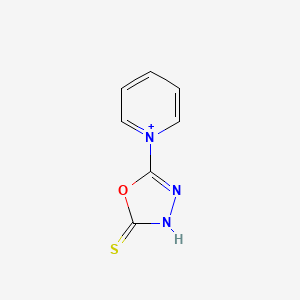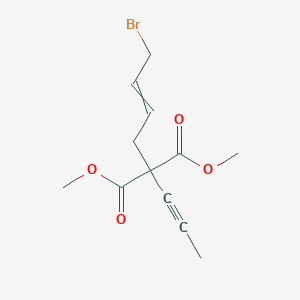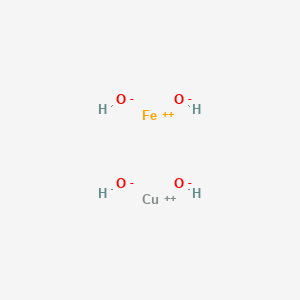
Copper(2+) iron(2+) hydroxide (1/1/4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(2+) iron(2+) hydroxide (1/1/4) is a compound that consists of copper, iron, and hydroxide ions in a specific stoichiometric ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper(2+) iron(2+) hydroxide can be synthesized through the reaction of copper(II) salts and iron(II) salts with a strong base such as sodium hydroxide. The reaction typically involves mixing aqueous solutions of copper(II) sulfate and iron(II) sulfate with sodium hydroxide, resulting in the precipitation of copper(2+) iron(2+) hydroxide.
Industrial Production Methods
Industrial production of copper(2+) iron(2+) hydroxide may involve large-scale precipitation reactions using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, concentration, and pH.
Chemical Reactions Analysis
Types of Reactions
Copper(2+) iron(2+) hydroxide undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions where copper and iron ions change their oxidation states.
Substitution Reactions: Hydroxide ions in the compound can be substituted by other anions under certain conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize the iron(II) ions to iron(III) ions.
Reducing Agents: Sodium borohydride can reduce copper(II) ions to copper(I) ions.
Acids and Bases: Strong acids like hydrochloric acid can dissolve the compound, while strong bases like sodium hydroxide can precipitate it.
Major Products Formed
Oxidation: Oxidation of iron(II) ions results in iron(III) hydroxide.
Reduction: Reduction of copper(II) ions results in copper(I) hydroxide or metallic copper.
Scientific Research Applications
Copper(2+) iron(2+) hydroxide has several scientific research applications:
Catalysis: It can act as a catalyst in various chemical reactions, including organic synthesis and environmental remediation.
Material Science: The compound is used in the development of advanced materials with specific magnetic and electronic properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Environmental Science: It is studied for its ability to remove heavy metals and other contaminants from water.
Mechanism of Action
The mechanism by which copper(2+) iron(2+) hydroxide exerts its effects involves the interaction of copper and iron ions with molecular targets. For example, in catalysis, the compound can facilitate electron transfer reactions. In antimicrobial applications, the release of copper and iron ions can disrupt microbial cell membranes and interfere with essential cellular processes.
Comparison with Similar Compounds
Similar Compounds
Copper(II) hydroxide: Cu(OH)₂, known for its use as a fungicide and pigment.
Iron(II) hydroxide: Fe(OH)₂, used in water treatment and as a precursor to other iron compounds.
Copper(II) iron(III) oxide: CuFe₂O₄, a mixed metal oxide with magnetic properties.
Uniqueness
Copper(2+) iron(2+) hydroxide is unique due to its specific combination of copper and iron ions, which imparts distinct chemical and physical properties
Properties
CAS No. |
116845-61-5 |
|---|---|
Molecular Formula |
CuFeH4O4 |
Molecular Weight |
187.42 g/mol |
IUPAC Name |
copper;iron(2+);tetrahydroxide |
InChI |
InChI=1S/Cu.Fe.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |
InChI Key |
QQCPOMLEZBZOHN-UHFFFAOYSA-J |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[Fe+2].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


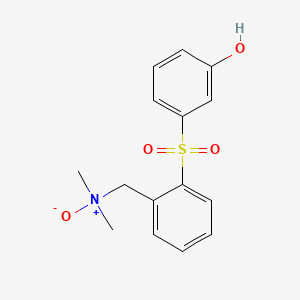

![2-[2-(Benzyloxy)-2-oxoethyl]icos-3-enoate](/img/structure/B14287635.png)
![4-[2-(4-tert-Butylphenyl)ethoxy]thieno[2,3-d]pyrimidine](/img/structure/B14287646.png)
oxophosphanium](/img/structure/B14287657.png)
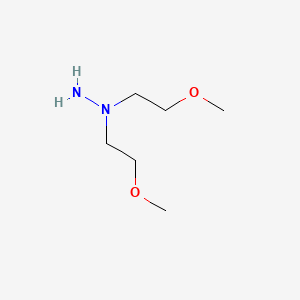
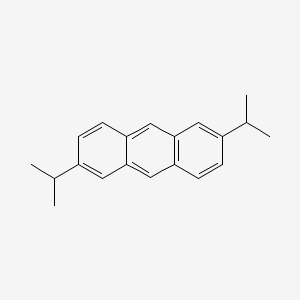

![4,4'-{[2-Hydroxy-5-(2-phenylpropan-2-yl)-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B14287673.png)
